1-Chloro-3-methoxy-3-methylbutan-2-one
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Overview
Description
1-Chloro-3-methoxy-3-methylbutan-2-one is an organic compound with the molecular formula C6H11ClO2 It is a chlorinated ketone that features both a methoxy group and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the chlorination of 3-methoxy-3-methylbutan-2-one. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-chloro-3-methylbutane-2,3-dione.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products like 1-chloro-3-methylbutane-2,3-dione.
- Reduced products like 1-chloro-3-methoxy-3-methylbutanol.
Scientific Research Applications
1-Chloro-3-methoxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-chloro-3-methoxy-3-methylbutan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to introduce different functional groups into the molecule. Additionally, the methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
1-Chloro-3-methyl-2-butanone: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.
3-Chloro-3-methyl-1-butyne: Contains a triple bond instead of a carbonyl group, leading to different chemical properties and reactivity.
1-Methoxy-3-methyl-2-butanone: Lacks the chlorine atom, resulting in different reactivity patterns.
Uniqueness: 1-Chloro-3-methoxy-3-methylbutan-2-one is unique due to the presence of both a chlorine atom and a methoxy group on the same carbon atom. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-3-methoxy-3-methylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZFIQYZBZQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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